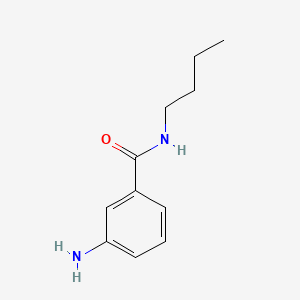

3-amino-N-butylbenzamide

Description

Nomenclature and Structural Representations in Scientific Literature

In scientific literature, 3-amino-N-butylbenzamide is identified by several key nomenclatures and structural representations that ensure its unambiguous identification. Its preferred IUPAC name is this compound. matrix-fine-chemicals.com The Chemical Abstracts Service (CAS) has assigned it the registry number 6837-99-6. matrix-fine-chemicals.com

The molecular formula of the compound is C11H16N2O. matrix-fine-chemicals.com This formula is consistently represented by standardized line-angle formulas in chemical publications. For computational and database purposes, it is also represented by other identifiers such as the Simplified Molecular Input Line Entry System (SMILES) string, which is CCCCNC(=O)C1=CC(N)=CC=C1, and the International Chemical Identifier (InChI) key, which is KHNPBDZUBXOTRQ-UHFFFAOYSA-N. matrix-fine-chemicals.com These standardized notations are crucial for its indexing in chemical databases and for computational chemistry studies.

Interactive Data Table: Chemical Identifiers for this compound

| Identifier | Value |

| Preferred IUPAC Name | This compound matrix-fine-chemicals.com |

| CAS Number | 6837-99-6 matrix-fine-chemicals.com |

| Molecular Formula | C11H16N2O matrix-fine-chemicals.com |

| Molecular Weight | 192.262 g/mol matrix-fine-chemicals.com |

| SMILES | CCCCNC(=O)C1=CC(N)=CC=C1 matrix-fine-chemicals.com |

| InChIKey | KHNPBDZUBXOTRQ-UHFFFAOYSA-N matrix-fine-chemicals.com |

Chemical Class and Derivations: Benzamide (B126) Core Structure and Butyl/Amino Substituents

This compound belongs to the benzamide class of compounds. vulcanchem.com The core of this molecule is a benzamide group, which consists of a benzene (B151609) ring attached to an amide functional group. vulcanchem.com Benzamides are a significant class of compounds in organic and medicinal chemistry, known for their wide range of biological activities. mdpi.com

The structure of this compound is further defined by two key substituents:

The Benzamide Core: The fundamental framework of the molecule is the benzamide structure. This consists of a benzene ring bonded to a carbonyl group, which is in turn bonded to a nitrogen atom. This arrangement confers a degree of rigidity to the molecule and provides sites for hydrogen bonding.

The N-butyl Substituent: Attached to the nitrogen of the amide is an n-butyl group (CH3CH2CH2CH2-). testbook.combyjus.com This alkyl chain is derived from n-butane and its presence influences the molecule's lipophilicity and steric profile. testbook.combyjus.com

The Amino Substituent: An amino group (-NH2) is attached to the third carbon atom (meta-position) of the benzene ring. nih.gov The position and nature of this substituent are critical in determining the electronic properties and reactivity of the aromatic ring.

Historical Context and Initial Academic Investigations of this compound

The initial synthesis of this compound is typically achieved through the reduction of its nitro precursor, N-butyl-3-nitrobenzamide. chemsrc.com This transformation is a common and well-established method in organic chemistry. The general synthetic approach for related benzamides often involves the reaction of a benzoic acid derivative with an amine. researchgate.net For instance, the synthesis of N-substituted benzamides can be carried out by reacting a suitable amine with a benzoyl chloride. In the case of this compound, this would involve the initial synthesis of N-butyl-3-nitrobenzamide from 3-nitrobenzoyl chloride and butylamine, followed by the reduction of the nitro group. chemsrc.com

Significance within Chemical Biology and Medicinal Chemistry Research Fields

Benzamide derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. mdpi.com While specific research on this compound is not extensively documented in publicly available literature, the broader class of amino-substituted benzamides has been explored for various therapeutic applications.

For example, the parent compound, 3-aminobenzamide (B1265367), is a known inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. wikipedia.org This has led to the investigation of 3-aminobenzamide and its derivatives as potential anticancer agents. nih.govwikipedia.org Furthermore, various substituted benzamides have been studied for their potential as histone deacetylase (HDAC) inhibitors, which also have applications in cancer therapy. tandfonline.comresearchgate.net The structural motifs present in this compound, namely the benzamide core and the amino group, suggest that it could be a scaffold for the design of new biologically active molecules. tandfonline.com

Current Gaps and Future Directions in this compound Research

There appear to be significant gaps in the publicly available research specifically focused on the biological activities and potential applications of this compound. While the synthesis and basic chemical properties are established, its pharmacological profile remains largely unexplored.

Future research could focus on several key areas:

Biological Screening: A thorough investigation of the biological activity of this compound against a range of targets, including enzymes like PARP and HDACs, could reveal potential therapeutic applications.

Structural Biology: X-ray crystallography studies could provide insights into the three-dimensional structure of the molecule and how it interacts with biological targets.

Analogue Synthesis: The synthesis and evaluation of a library of related compounds, with variations in the alkyl chain and the position of the amino group, could lead to the discovery of more potent and selective molecules.

Computational Modeling: Molecular docking and other computational techniques could be employed to predict the binding of this compound to various protein targets and to guide the design of new derivatives.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-3-7-13-11(14)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNPBDZUBXOTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398893 | |

| Record name | 3-amino-N-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6837-99-6 | |

| Record name | 3-amino-N-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Amino N Butylbenzamide and Its Analogues

Established Synthetic Routes to 3-Amino-N-butylbenzamide

The classical synthesis of this compound and related N-alkyl amides relies on several dependable and widely practiced methods in organic chemistry. These include direct amide formation, acylation reactions, and the amidation of carboxylic acids using coupling agents.

Direct Amide Formation Approaches

Direct amide formation involves the condensation of a carboxylic acid and an amine, in this case, 3-aminobenzoic acid and n-butylamine. This method, while straightforward in concept, often requires harsh reaction conditions, such as high temperatures, to drive the dehydration reaction to completion. The direct thermal condensation of carboxylic acids and amines is possible but typically requires temperatures exceeding 160 °C, which can limit its applicability to substrates that are not thermally stable. To overcome the high energy barrier, catalysts are often employed. Boric acid has been demonstrated as an effective catalyst for the direct amidation of benzoic acid with benzylamine, proceeding at reflux in toluene with azeotropic removal of water. By increasing the catalyst loading, the reaction time can be significantly reduced. rsc.orgpeptide.com

A common laboratory-scale procedure involves heating a mixture of the carboxylic acid and the amine, often with a catalyst, and removing the water byproduct to shift the equilibrium towards the product.

Table 1: Representative Conditions for Direct Amide Formation

| Reactants | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 3-Aminobenzoic Acid, n-Butylamine | Boric Acid (cat.) | Toluene | Reflux | Moderate to High |

| Benzoic Acid, Benzylamine | Boric Acid (1 mol%) | Toluene | Reflux (20 h) | 89% |

Note: The data for 3-aminobenzoic acid and n-butylamine is illustrative of a typical direct amidation setup. The specific yield would be dependent on the precise reaction conditions employed. The benzoic acid and benzylamine data is provided for comparative purposes.

Acylation Reactions in this compound Synthesis

Acylation reactions provide a highly efficient and common method for the synthesis of amides. This approach typically involves the reaction of an amine with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride. For the synthesis of this compound, a two-step sequence is often employed to avoid side reactions with the amino group on the benzene (B151609) ring.

First, 3-nitrobenzoyl chloride is reacted with n-butylamine. The nitro group is electron-withdrawing, which can increase the reactivity of the acyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. Following the formation of N-butyl-3-nitrobenzamide, the nitro group is then reduced to an amino group. A common method for this reduction is catalytic hydrogenation using a palladium catalyst or reduction with metals like iron or tin in acidic media. For a similar compound, N-tert-butyl-3-nitrobenzamide was synthesized in 92% yield, and its subsequent reduction using iron(III) oxide hydroxide catalyzed hydrazine produced N-tert-butyl-3-aminobenzamide in 53% yield. google.com

Table 2: Two-Step Acylation-Reduction Synthesis of 3-Amino-N-alkylbenzamides

| Step | Reactants | Reagents | Solvent | Yield |

|---|---|---|---|---|

| 1. Acylation | 3-Nitrobenzoyl chloride, n-Butylamine | Pyridine or Triethylamine | Dichloromethane | High |

Amidation of Carboxylic Acids with Amines in this compound Synthesis

To circumvent the need for harsh conditions or the preparation of reactive acylating agents, various coupling reagents have been developed to facilitate the amidation of carboxylic acids with amines under milder conditions. These reagents activate the carboxylic acid in situ, allowing for efficient reaction with the amine.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization in the case of chiral carboxylic acids. merckmillipore.comrsc.orgsigmaaldrich.com The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), at room temperature. The use of EDC is particularly advantageous as its urea byproduct is water-soluble, simplifying purification. rsc.org

Table 3: Amidation using Coupling Reagents

| Carboxylic Acid | Amine | Coupling Reagent System | Solvent | Yield |

|---|---|---|---|---|

| 3-Aminobenzoic Acid | n-Butylamine | EDC/HOBt, DMAP | Acetonitrile (B52724) | Good to Excellent |

Novel Synthetic Approaches and Green Chemistry Principles in Benzamide (B126) Synthesis

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. For benzamide synthesis, this has led to the exploration of novel techniques such as electrochemical N-acylation and catalytic C-H amination.

Electrochemical N-Acylation Techniques

Electrochemical synthesis offers a green alternative to traditional methods by using electricity as a traceless reagent to drive chemical reactions. Electrochemical N-acylation involves the direct coupling of carboxylic acids and amines under mild conditions. researchgate.net This method avoids the need for stoichiometric activating agents and often proceeds with high chemoselectivity.

In a typical setup, an electrochemical cell containing the carboxylic acid, the amine, a mediator, and an electrolyte is subjected to a constant current. The reaction can often be performed at room temperature and in aqueous media, further enhancing its green credentials. For example, the electrochemical N-acylation of various carboxylic acids with amines has been reported to proceed with excellent chemoselectivity and positional selectivity in water at room temperature. researchgate.net

Catalytic Amination Strategies (e.g., C-H Amination)

Catalytic C-H amination is a powerful and atom-economical strategy that involves the direct formation of a C-N bond by functionalizing a carbon-hydrogen bond. rsc.org This approach avoids the pre-functionalization of substrates, thus shortening synthetic sequences and reducing waste. For the synthesis of this compound analogues, this could involve the directed amination of a benzamide derivative.

Palladium and copper-based catalysts are commonly employed for C-H amination reactions. nih.gov These reactions often require a directing group on the substrate to guide the catalyst to a specific C-H bond, ensuring regioselectivity. For instance, the ortho-C-H amination of benzamides has been achieved using palladium catalysts with specific ligands. researchgate.net While the direct C-H amination at the meta-position of a benzamide is more challenging, ongoing research in this area is focused on developing new catalytic systems to achieve this transformation.

Table 4: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages |

|---|---|---|

| Direct Amide Formation | Atom economical, simple starting materials. | Requires high temperatures, may have limited substrate scope. |

| Acylation Reactions | High yields, reliable. | Requires pre-activation of carboxylic acid, can generate stoichiometric waste. |

| Amidation with Coupling Agents | Mild reaction conditions, high yields, broad substrate scope. | Coupling agents can be expensive and generate stoichiometric byproducts. |

| Electrochemical N-Acylation | Green (uses electricity as a reagent), mild conditions, high selectivity. | Requires specialized equipment, may not be suitable for all substrates. |

| Catalytic C-H Amination | Highly atom economical, shortens synthetic routes. | Often requires directing groups, regioselectivity can be a challenge. |

Synthesis of Key Precursors and Intermediates for this compound (e.g., nitrobenzamide derivatives)

The synthesis of this compound predominantly proceeds through the preparation and subsequent reduction of its nitro-substituted precursor, N-butyl-3-nitrobenzamide. This intermediate is crucial as it allows for the introduction of the amino group in the final step.

A primary and widely adopted method for synthesizing N-butyl-3-nitrobenzamide involves the amidation of 3-nitrobenzoic acid or its derivatives with n-butylamine. A common approach is the conversion of 3-nitrobenzoic acid into a more reactive acyl chloride intermediate, 3-nitrobenzoyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂), often under reflux conditions. The resulting acyl chloride is then reacted with n-butylamine in a nucleophilic acyl substitution reaction to form the desired N-butyl-3-nitrobenzamide . The final step in the sequence is the reduction of the nitro group to an amino group, yielding this compound. This reduction can be accomplished using various standard reagents, such as hydrogen gas with a palladium catalyst or iron powder in the presence of hydrochloric acid .

Alternative catalytic methods have also been explored. One such method employs cobalt oxide nanoparticles (Co/SBA-15) as a catalyst for the amidation reaction between benzaldehyde and piperidine, suggesting a potential pathway for related amide syntheses chemicalbook.com. Another approach involves a transamidation reaction catalyzed by Boron Trifluoride Etherate (BF₃-OEt₂), which has been reported to provide higher yields compared to the traditional acyl chloride method .

The selection of the synthetic route can be influenced by factors such as desired yield, reaction time, and safety considerations, as summarized in the table below.

Table 1: Comparative Analysis of Synthetic Methods for N-butyl-3-nitrobenzamide

| Parameter | Acyl Chloride Method | BF₃-OEt₂ Transamidation |

|---|---|---|

| Yield | 70–85% | 92–96% |

| Reaction Time | 4–6 hours (Amidation Step) | 24 hours |

| Catalyst | None (Stoichiometric Reagents) | BF₃-OEt₂ (30 mol%) |

| Safety Considerations | HCl gas evolution, moisture-sensitive intermediates | No corrosive byproducts |

| Scalability | Suitable for bulk synthesis | Requires catalyst optimization |

Data sourced from Benchchem .

Once N-butyl-3-nitrobenzamide is obtained, the reduction of the nitro group is the final step to produce this compound .

Derivatization Strategies for Structural Modification of this compound

Structural modifications of this compound can be targeted at three primary locations: the benzene ring, the amide nitrogen substituent, and the amino group. These modifications are essential for creating analogues with potentially altered chemical properties and biological activities.

The aromatic ring of the benzamide scaffold is amenable to electrophilic aromatic substitution reactions. The position and nature of the existing substituents (the amino group and the N-butylamido group) will direct the placement of new functional groups.

Halogenation: The amino group is a strong activating group and ortho-, para-director. Therefore, direct halogenation of this compound is expected to occur at the positions ortho and para to the amino group (positions 2, 4, and 6). Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) can be used for this purpose, as demonstrated in the synthesis of related 2-amino-5-halogenated-N,3-dimethylbenzamides sioc-journal.cn.

Nitration: While the precursor is a nitro compound, further nitration on the this compound ring is possible, though conditions would need to be carefully controlled to avoid side reactions due to the activating nature of the amino group. The nitro group would likely be directed to the 2, 4, or 6 positions.

Starting from the precursor, N-butyl-3-nitrobenzamide, the nitro group can direct electrophilic substitutions to the meta position relative to itself .

Modifying the n-butyl group on the amide nitrogen allows for the exploration of structure-activity relationships related to steric bulk and lipophilicity.

Synthesis of Analogues with Different Alkyl/Aryl Groups: A general approach to introduce different substituents is to start from 3-nitrobenzoyl chloride and react it with various primary or secondary amines instead of n-butylamine. This allows for the synthesis of a library of N-substituted-3-nitrobenzamides, which can then be reduced to the corresponding 3-aminobenzamide (B1265367) analogues. For example, analogues such as 3-amino-N-(sec-butyl)benzamide and 3-amino-N-tert-butylbenzamide have been reported scbt.comnih.gov.

Catalytic Annulation Reactions: Advanced methods like nickel-catalyzed C-H/N-H oxidative annulation of benzamides with alkynes can lead to the formation of more complex, cyclic structures like 1(2H)-isoquinolinones researchgate.net. While not a direct alteration of the N-substituent, this represents a significant modification of the amide portion of the molecule.

The 3-amino group is a versatile handle for a wide range of chemical transformations, enabling the introduction of diverse functionalities.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form new amide linkages. This is a common strategy to introduce different functional groups and modify the compound's properties.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines at the 3-position.

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is highly versatile and can be subsequently replaced by a variety of substituents, including halogens (Sandmeyer reaction), hydroxyl groups, cyano groups, and hydrogen (deamination).

Reductive Amination: The amino group can react with aldehydes or ketones to form an imine, which can then be reduced to a more complex secondary or tertiary amine.

Yield Optimization and Scalability Considerations for this compound Production

Optimizing the synthesis of this compound for higher yields and preparing it for large-scale production involves careful consideration of reaction conditions and process technologies. The focus is often on the synthesis of the key precursor, N-butyl-3-nitrobenzamide.

Yield Optimization: Several factors can be fine-tuned to maximize the yield of the N-butyl-3-nitrobenzamide intermediate:

Solvent Selection: The use of polar aprotic solvents, such as DMF, can enhance the reactivity in the coupling reaction between the 3-nitrobenzoyl chloride and n-butylamine .

Temperature Control: Maintaining a low temperature (e.g., 0–5°C) during the formation of the acyl chloride helps to minimize the formation of side products .

Stoichiometry: Adjusting the molar ratios of the reactants is crucial. Using a slight excess of the amine (e.g., a 1.2:1 molar ratio of n-butylamine to the acyl chloride) can help drive the reaction to completion and improve the yield .

Catalyst Choice: As noted earlier, switching from a stoichiometric method like the acyl chloride route to a catalytic one, such as the BF₃-OEt₂ transamidation, can significantly increase yields from the 70-85% range to as high as 92-96% .

Scalability Considerations: For industrial-scale production, efficiency, cost, and environmental impact are paramount.

Process Intensification: The use of continuous flow reactors for the synthesis of the acyl chloride intermediate can improve mass and heat transfer, leading to a significant reduction in reaction times (up to 50% compared to batch processes) .

Catalyst Recycling: Employing immobilized catalysts, such as cobalt nanoparticles on a solid support (Co/SBA-15), allows for easy separation and recycling of the catalyst, which lowers production costs and reduces waste chemicalbook.com.

Green Chemistry Principles: The transamidation method is considered a greener alternative as it avoids the use of halogenated solvents and minimizes the production of corrosive byproducts like HCl gas . Life-cycle assessments have suggested that such routes can reduce the carbon footprint by as much as 30% compared to traditional methods .

Table 2: Summary of Optimization and Scalability Strategies

| Strategy | Focus | Benefit(s) |

|---|---|---|

| Solvent/Temperature Control | Yield Optimization | Minimizes side reactions, increases product formation . |

| Stoichiometric Ratios | Yield Optimization | Drives reaction to completion . |

| Continuous Flow Reactors | Scalability | Reduces reaction times, improves heat/mass transfer . |

| Immobilized Catalysts | Scalability / Green Chemistry | Allows catalyst recycling, lowers costs . |

| Alternative Catalytic Routes | Yield / Green Chemistry | Increases yield, eliminates corrosive byproducts . |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3-Amino-N-butylbenzamide

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), the precise structure of this compound can be confirmed.

Proton NMR (¹H-NMR) Analysis

In the ¹H-NMR spectrum of this compound, specific signals corresponding to each unique proton in the molecule are expected. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and integration (number of protons) of each signal provide a detailed map of the proton environments.

The aromatic region of the spectrum is anticipated to show complex signals for the four protons on the benzene (B151609) ring. Due to the meta-substitution pattern, distinct signals for H-2, H-4, H-5, and H-6 are expected. The protons of the butyl group will appear in the aliphatic region of the spectrum, with characteristic multiplicities arising from spin-spin coupling with adjacent protons. The N-H protons of the amine and amide groups may appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| H-2 | 7.0 - 7.2 | Singlet or Doublet | 1H |

| H-4 | 6.8 - 7.0 | Doublet of Doublets or Triplet | 1H |

| H-5 | 7.1 - 7.3 | Triplet | 1H |

| H-6 | 6.6 - 6.8 | Doublet of Doublets | 1H |

| Amide N-H | 7.8 - 8.2 | Broad Singlet | 1H |

| Amine N-H₂ | 3.5 - 4.5 | Broad Singlet | 2H |

| N-CH₂ | 3.2 - 3.4 | Triplet | 2H |

| CH₂-CH₂-CH₂-CH₃ | 1.4 - 1.6 | Multiplet | 2H |

| CH₂-CH₂-CH₃ | 1.3 - 1.5 | Multiplet | 2H |

| CH₃ | 0.9 - 1.0 | Triplet | 3H |

Note: Predicted values are based on the analysis of similar compounds and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms.

The carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of 165-175 ppm. The aromatic carbons will resonate in the region of 110-150 ppm, with the carbon atom attached to the amino group (C-3) and the carbon atom attached to the amide group (C-1) showing distinct chemical shifts due to the electronic effects of these substituents. The aliphatic carbons of the butyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 168 - 172 |

| C-1 | 135 - 138 |

| C-2 | 115 - 118 |

| C-3 | 147 - 150 |

| C-4 | 118 - 121 |

| C-5 | 128 - 131 |

| C-6 | 114 - 117 |

| N-CH₂ | 39 - 42 |

| CH₂-CH₂-CH₂-CH₃ | 31 - 34 |

| CH₂-CH₂-CH₃ | 19 - 22 |

| CH₃ | 13 - 15 |

Note: Predicted values are based on the analysis of similar compounds and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₁H₁₆N₂O, which corresponds to a monoisotopic mass of approximately 192.1263 g/mol . nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence, confirming the molecular formula. For this compound, HRMS would be expected to yield a molecular ion peak ([M+H]⁺) that corresponds closely to its calculated exact mass.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 193.1335 |

| [M+Na]⁺ | 215.1154 |

Note: The fragmentation pattern upon ionization would provide further structural confirmation. Common fragmentation pathways for N-alkylbenzamides include cleavage of the amide bond and fragmentation of the alkyl chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine and the secondary amide, the C=O bond of the amide, and the C-H bonds of the aromatic and aliphatic portions of the molecule.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| N-H (Amine) | 3300 - 3500 | Symmetric and Asymmetric Stretching |

| N-H (Amide) | 3200 - 3400 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 2960 | Stretching |

| C=O (Amide I) | 1630 - 1680 | Stretching |

| N-H (Amide II) | 1510 - 1570 | Bending |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

Note: The exact positions of the absorption bands can be influenced by factors such as hydrogen bonding and the physical state of the sample.

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for its quantitative analysis in various matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques, with the choice depending on the specific analytical requirements.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. A C18 column is commonly used as the stationary phase, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer or acid modifier to ensure good peak shape and resolution. Detection is commonly achieved using a UV detector, as the benzamide (B126) chromophore absorbs UV light.

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC, potentially after derivatization of the polar amine and amide groups to increase its volatility and improve chromatographic performance. A capillary column with a non-polar or medium-polarity stationary phase would be suitable for separation. Detection can be performed using a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) for enhanced sensitivity and specificity.

The purity of this compound is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Quantitative analysis involves creating a calibration curve using standards of known concentration and comparing the peak area of the analyte in the sample to this curve.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reversed-phase HPLC method would typically be developed. This involves a non-polar stationary phase (often a C18 column) and a polar mobile phase.

The development of a robust HPLC method would involve the systematic optimization of several parameters to achieve good resolution, peak shape, and a reasonable run time. Key parameters that would be investigated include:

Column Chemistry: A C18 or C8 column would be a common starting point. The choice would depend on the hydrophobicity of the compound and any impurities.

Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) would be used. The ratio of these solvents would be adjusted to control the retention time of this compound.

pH of the Mobile Phase: The amino group in this compound is basic, and its protonation state will be influenced by the pH of the mobile phase. Adjusting the pH can significantly impact the retention behavior and peak shape.

Flow Rate and Column Temperature: These parameters are optimized to ensure efficient separation and reproducible results.

A hypothetical data table for a developed HPLC method for this compound might look as follows. It is important to note that this is a representative example, as specific experimental data is not available.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would be validated according to established guidelines to ensure its linearity, accuracy, precision, and robustness for the quantitative analysis of this compound and for the detection of any process-related impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for the confirmation of the molecular weight of this compound and for the identification of unknown impurities.

Following separation by the LC system (using a method similar to the HPLC method described above, but often with volatile mobile phase additives like formic acid or ammonium (B1175870) acetate), the analyte is introduced into the mass spectrometer. An electrospray ionization (ESI) source would be suitable for a molecule like this compound, as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.

The expected exact mass of this compound (C₁₁H₁₆N₂O) can be calculated and compared with the experimentally observed mass-to-charge ratio (m/z) to confirm the identity of the compound with high confidence. High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, further solidifying the structural assignment.

A representative data table for an LC-MS analysis is provided below.

| Parameter | Value |

| LC System | UPLC or HPLC |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |

| Expected [M+H]⁺ | 193.1335 m/z |

LC-MS is also a powerful tool for impurity profiling, as it can provide molecular weight information for even minor components in a sample, aiding in their identification.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. The principles of method development for UPLC are similar to those for HPLC, but the instrumentation is designed to operate at much higher pressures.

A UPLC method for this compound would offer several advantages, including faster analysis times, which is beneficial for high-throughput screening, and improved resolution, which allows for better separation of closely related impurities.

The parameters for a UPLC method would be adapted from an HPLC method, with adjustments to the flow rate and gradient profile to take advantage of the smaller particle size.

A hypothetical UPLC method data table is presented here.

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 2 minutes |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 40 °C |

| Detection | UV (PDA) and/or Mass Spectrometry (MS) |

| Injection Volume | 2 µL |

The adoption of UPLC would lead to a significant reduction in solvent consumption and analysis time, making it a more environmentally friendly and efficient analytical technique.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. To perform this analysis on this compound, a single crystal of high quality is required. This is typically achieved through slow crystallization from a suitable solvent or solvent mixture.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

The resulting crystal structure would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of the molecular geometry.

Conformation: The spatial arrangement of the atoms in the molecule.

Intermolecular interactions: Details of hydrogen bonding, van der Waals forces, and any π-π stacking interactions that dictate the crystal packing.

This information is crucial for understanding the physical properties of the solid material, such as its melting point, solubility, and stability. While no published crystal structure for this compound was found, a hypothetical data table for such an analysis is provided below.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₆N₂O |

| Crystal System | Monoclinic (Hypothetical) |

| Space Group | P2₁/c (Hypothetical) |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Åα = 90°, β = Y°, γ = 90° |

| Volume | V ų |

| Z | 4 (Molecules per unit cell) |

| Density (calculated) | D g/cm³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100 K |

The successful determination of the crystal structure of this compound would provide an unambiguous confirmation of its chemical structure and offer insights into its solid-state behavior.

Biological Activities and Pharmacological Investigations of 3 Amino N Butylbenzamide

Enzyme Inhibition and Modulation by 3-Amino-N-butylbenzamide

The primary pharmacological interest in the benzamide (B126) class, particularly 3-aminobenzamide (B1265367), lies in its ability to inhibit the activity of Poly(ADP-ribose) Polymerase (PARP) enzymes.

3-Aminobenzamide is a first-generation, potent inhibitor of PARP enzymes. medchemexpress.comselleckchem.com These enzymes are crucial for cellular responses to DNA damage, and their inhibition has significant therapeutic implications, particularly in oncology.

Poly(ADP-ribose) polymerase 1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair, genomic stability, and transcriptional regulation. taylorandfrancis.com Upon detecting a single-strand break in DNA, PARP-1 becomes activated. This activation triggers the enzymatic use of its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), to synthesize and attach long, branching chains of poly(ADP-ribose) (PAR) to itself and other nuclear proteins. nih.gov This process, known as PARylation, creates a scaffold that recruits other DNA repair proteins to the site of damage.

Benzamides, including 3-aminobenzamide, function as PARP inhibitors by acting as structural analogs of NAD+. They competitively bind to the active site of the enzyme, thereby preventing the synthesis of PAR. taylorandfrancis.com This blockade of catalytic activity is a primary mechanism of action. Furthermore, some PARP inhibitors can "trap" the PARP enzyme on the DNA at the site of the break, creating a cytotoxic lesion that is more difficult for the cell to repair.

| Enzyme Target | Inhibitor Class | Mechanism of Action | Cellular Consequence |

| PARP-1 | Benzamides (e.g., 3-Aminobenzamide) | Competitive inhibition of NAD+ binding site | Prevents PAR synthesis, disrupts DNA repair protein recruitment |

The inhibition of PARP-1 has profound effects on cellular DNA repair mechanisms, most notably the Base Excision Repair (BER) pathway. The BER pathway is responsible for repairing DNA damage from single-strand breaks. By inhibiting PARP-1, benzamides disrupt this process, leading to an accumulation of unrepaired single-strand breaks. taylorandfrancis.com

While these breaks are not immediately lethal to the cell, they become critical during DNA replication. When a replication fork encounters an unrepaired single-strand break, it can lead to the collapse of the fork and the formation of a more severe DNA double-strand break.

In healthy cells, these double-strand breaks can be efficiently repaired by the Homologous Recombination (HR) pathway. However, in cancer cells that have mutations in HR pathway genes (such as BRCA1 or BRCA2), this repair mechanism is defective. The combination of PARP inhibition (preventing single-strand break repair) and a deficient HR pathway (preventing double-strand break repair) leads to a massive accumulation of DNA damage, a concept known as synthetic lethality.

The extensive and irreparable DNA damage caused by PARP inhibition in HR-deficient cells triggers programmed cell death, or apoptosis. nih.gov This selective killing of cancer cells while sparing healthy cells (which have a functional HR pathway) is the therapeutic basis for using PARP inhibitors in cancers with BRCA mutations.

Under conditions of severe cellular stress and massive DNA damage, overactivation of PARP-1 can lead to a rapid depletion of the cell's energy stores (NAD+ and ATP), which can result in a different form of cell death known as necrosis. taylorandfrancis.comnih.gov However, studies have shown that the application of 3-aminobenzamide can prevent this necrosis and shift the cell death mechanism towards apoptosis. nih.gov In some contexts, 3-aminobenzamide has been shown to protect certain cells from apoptosis induced by stressors like UV-B radiation by affecting the cytoskeleton and cell adhesion. nih.gov

Alpha-glucosidase is a key enzyme in the digestion of carbohydrates, breaking them down into absorbable monosaccharides like glucose in the small intestine. nih.govmdpi.com Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes, as it slows carbohydrate absorption and reduces post-meal blood glucose spikes. nih.govnih.gov

Based on a review of available scientific literature, there is no evidence to suggest that this compound or its parent compound, 3-aminobenzamide, possess inhibitory activity against alpha-glucosidase. Research into alpha-glucosidase inhibitors has primarily focused on other classes of chemical compounds and natural products. researchgate.netresearchgate.net

Beyond its primary role as a PARP inhibitor, research on 3-aminobenzamide suggests it may modulate other cellular pathways and enzyme activities, sometimes in a dose-dependent manner.

One study found that low concentrations of 3-aminobenzamide (50 μM) could stimulate angiogenesis in vitro. nih.gov This effect was linked to the regulation of enzymes involved in tissue remodeling:

Urokinase-type Plasminogen Activator (uPA): 3-aminobenzamide was found to decrease the activity of uPA, a key enzyme in the fibrinolytic system. nih.gov

Matrix Metalloprotease-2 (MMP-2): The same concentration of 3-aminobenzamide was shown to enhance the gelatinolytic activity of MMP-2. nih.gov

These findings suggest that the effects of benzamide compounds can be complex and may extend beyond PARP inhibition, potentially influencing processes like angiogenesis by modulating the activity of specific proteases. nih.gov Additionally, 3-aminobenzamide has been observed to influence the stabilization of the p53 tumor suppressor protein following DNA damage, suggesting an interaction with key cell cycle regulation pathways. oatext.com

| Enzyme/Protein | Effect of 3-Aminobenzamide | Pathway Affected | Investigated Finding |

| Urokinase-type Plasminogen Activator (uPA) | Decreased activity | Fibrinolysis / Angiogenesis | Low doses inhibited uPA, affecting cell invasion. nih.gov |

| Matrix Metalloprotease-2 (MMP-2) | Enhanced activity | Extracellular Matrix Remodeling / Angiogenesis | Low doses stimulated the active form of MMP-2. nih.gov |

| p53 | Modulated stabilization post-irradiation | Cell Cycle Control / DNA Damage Response | Extended the expression period of p53 after gamma-irradiation. oatext.com |

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Receptor Binding and Ligand Activity

Following an extensive search of scientific literature, no specific studies detailing the receptor binding profile or ligand activity of this compound at dopamine (B1211576), serotonin (B10506), or tachykinin receptors were found. The following subsections reflect this absence of data.

No published research was identified that investigated the binding affinity or functional activity of this compound at the dopamine D2, D3, or D4 receptor subtypes.

There is no available data from scientific studies concerning the interaction, binding affinity, or functional effects of this compound on serotonin 5-HT1a or 5-HT2 receptors.

A review of the literature did not yield any information on the potential antagonistic activity of this compound at tachykinin NK1, NK2, or NK3 receptors.

Cellular Assays and Functional Studies

No specific experimental data was found in the scientific literature regarding the effects of this compound in the cellular and functional assays outlined below. While research exists on various benzamide derivatives, these findings cannot be directly attributed to this compound.

No studies were found that specifically examined the effect of this compound on the inhibition of cellular proliferation, migration, or tube formation, including responses induced by Vascular Endothelial Growth Factor (VEGF).

There is no specific information available in the published scientific literature detailing whether this compound induces cell cycle arrest or apoptosis in any cell lines. Research on other substituted benzamide compounds has shown such activities, but these results are specific to the molecules studied and not to this compound.

Modulation of Gene Expression (e.g., GRP78 overexpression)

Specific studies detailing the modulation of gene expression by this compound, particularly concerning the overexpression of Glucose-Regulated Protein 78 (GRP78), are not prominently available in the reviewed literature. However, research on the broader benzamide class of compounds indicates a potential mechanism of action through the regulation of gene transcription factors. For instance, some N-substituted benzamides have been shown to exert their anti-inflammatory and antitumor effects by inhibiting the transcription factor NF-kappaB. nih.gov This inhibition at the gene transcription level can, in turn, regulate the expression of other downstream targets, such as Tumor Necrosis Factor-alpha (TNF-α), and induce apoptosis. nih.gov

Structure Activity Relationship Sar Studies of 3 Amino N Butylbenzamide and Its Analogues

Impact of Substituents on Biological Activity

The biological activity of 3-amino-N-butylbenzamide analogues is profoundly influenced by the nature and position of various substituents on the molecule. The core structure can be divided into three key regions for modification: the amino group, the N-butyl moiety, and the benzene (B151609) ring. Systematic alterations in these areas allow for the fine-tuning of the compound's pharmacological profile.

The 3-amino group on the benzamide (B126) scaffold is a critical determinant of biological activity, particularly for its role in PARP inhibition. The parent molecule, 3-aminobenzamide (B1265367), functions as a competitive inhibitor by mimicking the nicotinamide (B372718) portion of the NAD+ substrate at the enzyme's active site. taylorandfrancis.com The primary amide (-CONH2) is essential for this interaction, forming key hydrogen bonds within the nicotinamide-binding pocket of PARP.

The amino group at the 3-position is crucial for orienting the molecule correctly within the active site. Its presence and location are vital for establishing specific hydrogen bonds and electrostatic interactions with amino acid residues, thereby enhancing binding affinity. Shifting the amino group to the 2- or 4-position, or replacing it with other functional groups, often leads to a significant reduction or complete loss of inhibitory activity. This highlights the specific structural and electronic contributions of the 3-amino substituent to the molecule's interaction with its biological target.

The substitution of an N-butyl group on the amide nitrogen introduces a lipophilic alkyl chain that can significantly modulate the compound's properties. While direct and extensive SAR studies on the N-butyl group of this compound are limited in publicly available literature, principles from related series of N-alkylated compounds provide valuable insights.

The primary role of the N-butyl moiety is to increase the molecule's lipophilicity (hydrophobicity) compared to the unsubstituted 3-aminobenzamide. This can have several consequences:

Improved Cell Permeability: Increased lipophilicity can enhance the ability of the compound to cross cell membranes, potentially leading to better bioavailability and cellular potency.

Receptor Binding: The alkyl chain can engage in hydrophobic or van der Waals interactions with non-polar regions of the target's binding pocket, potentially increasing binding affinity.

Pharmacokinetic Profile: Altering lipophilicity affects absorption, distribution, metabolism, and excretion (ADME) properties.

Studies on other N-alkyl amide series have shown that the length of the alkyl chain can have a parabolic effect on biological activity. researchgate.net Activity may increase with chain length up to an optimal point (e.g., butyl, pentyl, or hexyl) as hydrophobic interactions are maximized. However, chains that are too long may introduce steric hindrance, reduce aqueous solubility, or fail to fit within the confines of the binding pocket, leading to a decrease in activity. researchgate.net Therefore, the N-butyl group in this compound likely represents a balance between enhanced hydrophobic interactions and maintaining an appropriate size and solubility for effective target engagement.

Table 1: Illustrative Impact of N-Alkyl Chain Length on Physicochemical Properties and Predicted Activity This table is illustrative and based on general principles observed in related N-alkyl amide series, as specific comparative data for this compound analogues is not widely available.

| Compound | N-Substituent | Calculated logP (Lipophilicity) | Predicted Biological Activity | Rationale |

|---|---|---|---|---|

| Analogue 1 | -H (3-Aminobenzamide) | 0.45 | Baseline | Parent compound, lower lipophilicity. |

| Analogue 2 | -Methyl | 0.95 | Increased | Increased lipophilicity may improve cell entry and hydrophobic interactions. |

| Analogue 3 | -Ethyl | 1.45 | Increased | Further increase in favorable hydrophobic interactions. |

| Analogue 4 | -Butyl | 2.45 | Optimal | Potentially optimal balance of lipophilicity for permeability and target binding. |

| Analogue 5 | -Hexyl | 3.45 | Decreased | May be too large for the binding pocket or have reduced solubility. |

Modifying the benzene ring with various substituents is a common strategy to explore and optimize SAR. Substituents alter the electronic and steric properties of the molecule, which can affect binding affinity and intrinsic activity.

Electronic Effects: Electron-withdrawing groups (EWGs) like halogens (e.g., -F, -Cl), nitro (-NO2), or cyano (-CN) groups decrease the electron density of the aromatic ring. This can influence the pKa of the 3-amino group and the hydrogen-bonding capability of the amide moiety. Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or alkyl groups increase electron density. The precise effect is target-dependent; for some targets, EWGs may enhance binding by modulating key interactions, while for others, EDGs may be favorable.

Steric Effects: The size and position of the substituent are critical. Bulky groups can cause steric clashes with the receptor, preventing optimal binding. However, in some cases, a well-placed substituent can exploit a specific pocket in the receptor to form favorable interactions, thereby increasing affinity and selectivity.

Halogenation: Introducing halogen atoms is a particularly useful strategy. Halogens are EWGs that can also increase lipophilicity and metabolic stability. Furthermore, they can participate in specific "halogen bonding" interactions with electron-rich atoms (like oxygen or nitrogen) in the receptor, which can significantly enhance binding affinity. Studies on other benzamide series have shown that chloro-substitution can enhance biological activity.

Table 2: General Effects of Benzene Ring Substituents on Activity

| Substituent (X) | Position on Ring | Electronic Effect | General Impact on Activity |

|---|---|---|---|

| -F, -Cl, -Br | Ortho, Meta, Para | Electron-Withdrawing, Inductive | Can increase potency through electronic modulation and potential halogen bonding. |

| -NO2 | Meta, Para | Strong Electron-Withdrawing | Often deactivates the ring but can form specific H-bonds, effect is target-dependent. |

| -CH3 | Ortho, Meta, Para | Weak Electron-Donating | Can provide favorable van der Waals interactions if it fits in a hydrophobic pocket. |

Pharmacophore Modeling and Design of Novel Derivatives

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. frontiersin.org For benzamide-based PARP inhibitors, pharmacophore models typically include several key features:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide group is a crucial HBA.

Hydrogen Bond Donor (HBD): The amide nitrogen and the 3-amino group often serve as HBDs.

Aromatic Ring (AR): The benzene ring provides a scaffold and can engage in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine or phenylalanine in the active site.

Hydrophobic Feature (HY): The N-butyl group would be represented by a hydrophobic feature, indicating a region where non-polar interactions are favorable.

These models serve as 3D search queries for virtual screening of compound databases to identify novel, structurally diverse molecules that fit the required pharmacophoric pattern. researchgate.net Furthermore, they provide a blueprint for the rational design of new this compound derivatives. For instance, a model might suggest that extending the N-alkyl chain could allow interaction with an additional hydrophobic region, or that adding a substituent to the benzene ring could introduce a new hydrogen-bonding interaction, guiding the synthesis of potentially more potent analogues.

Conformational Analysis and its Relevance to Receptor Binding

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that result from the rotation around its single bonds. For a flexible molecule like this compound, its three-dimensional shape is not static but exists as an ensemble of different conformations. However, it is widely accepted that a molecule must adopt a specific, low-energy "bioactive conformation" to bind effectively to its receptor. nih.gov

The key flexible bonds in this compound are within the N-butyl chain and the bond connecting the amide group to the benzene ring. The N-butyl chain can adopt various extended or folded conformations. The orientation of the amide group relative to the plane of the benzene ring is also critical. Molecular mechanics calculations and other computational methods can be used to determine the preferred low-energy conformations of the molecule.

The relevance to receptor binding is paramount: even if a molecule has all the necessary functional groups, it will not be active if it cannot adopt the correct shape to fit into the receptor's binding site. The energy penalty required to force the molecule into an unfavorable conformation can drastically reduce its binding affinity. Therefore, SAR studies often involve synthesizing more rigid analogues (e.g., by introducing rings or double bonds) to lock the molecule into a specific conformation and test which one is biologically active.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov In a QSAR study, the structures of this compound analogues are described by a set of numerical values known as molecular descriptors. These can include:

Physicochemical Descriptors: Lipophilicity (logP), molar refractivity (MR), polarizability.

Electronic Descriptors: Charges on specific atoms, dipole moment.

Topological Descriptors: Describing molecular size, shape, and branching.

3D Descriptors: Derived from the molecule's 3D conformation.

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is developed that relates these descriptors to the observed biological activity (e.g., IC50 values). nih.gov

A robust QSAR model can:

Predict Activity: Estimate the biological activity of newly designed, unsynthesized compounds, helping to prioritize which analogues to synthesize and test.

Mechanistic Insight: Provide insight into which structural features (e.g., hydrophobicity, electronic properties) are most important for activity. For example, a QSAR model for benzamide derivatives might show that activity is positively correlated with hydrophobicity and negatively correlated with the energy of the highest occupied molecular orbital (HOMO), guiding chemists to synthesize more lipophilic analogues with specific electronic properties. oatext.com

Such predictive models are invaluable tools in modern drug discovery, accelerating the optimization of lead compounds like this compound into more effective therapeutic agents.

Computational Chemistry and Molecular Modeling of 3 Amino N Butylbenzamide

Molecular Docking Simulations with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-amino-N-butylbenzamide, docking simulations are employed to predict its binding mode and affinity within the active site of a target protein.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous benzamide (B126) derivatives provides a framework for understanding its potential interactions. For instance, studies on nitro-substituted benzamide derivatives have utilized molecular docking to investigate their binding to enzymes like inducible nitric oxide synthase (iNOS). researchgate.net These simulations revealed that the orientation and number of substituent groups significantly influence binding efficiency. researchgate.net Similarly, docking studies on benzamide derivatives as potential tyrosine kinase inhibitors have shown that the benzamide moiety can form crucial hydrogen bonds with key amino acid residues in the kinase domain. nih.gov

Preparation of the Ligand: Generation of a 3D conformation of this compound and assignment of appropriate atomic charges.

Preparation of the Receptor: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and preparing it by adding hydrogen atoms, assigning charges, and defining the binding site.

Docking Calculation: Using a scoring function to evaluate different binding poses of the ligand within the receptor's active site.

Analysis of Results: Visualizing the top-ranked poses and analyzing the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Interactive Data Table: Predicted Interactions of this compound Based on Analogous Systems.

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Amino Group (-NH2) | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid, Serine |

| Amide Group (-CONH-) | Hydrogen Bond Donor/Acceptor | Asparagine, Glutamine, Backbone Carbonyls/Amides |

| N-butyl Group | Hydrophobic/van der Waals | Leucine, Isoleucine, Valine, Phenylalanine |

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. Unlike the static picture provided by molecular docking, MD simulations can reveal the stability of the ligand-protein complex, the role of solvent molecules, and conformational changes that may occur upon binding.

An MD simulation of a this compound-protein complex would typically involve the following steps:

System Setup: The docked complex from the molecular docking simulation is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Minimization: The energy of the system is minimized to remove any steric clashes.

Equilibration: The system is gradually heated and equilibrated at a constant temperature and pressure.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to generate a trajectory of atomic motions.

Analysis: The trajectory is analyzed to calculate various properties, such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and binding free energy calculations to estimate binding affinity.

These simulations could confirm the stability of the interactions predicted by docking and provide a more accurate estimation of the binding affinity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide valuable information about the properties of this compound at the atomic level.

DFT can be used to determine the optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

Furthermore, DFT calculations are instrumental in predicting spectroscopic properties, such as NMR chemical shifts. For nitrogen-containing compounds like this compound, DFT-GIAO (Gauge-Including Atomic Orbital) calculations of 15N NMR chemical shifts can be a powerful tool for structure elucidation and for distinguishing between isomers or tautomers. rsc.org

Interactive Data Table: Predicted Electronic Properties of a Benzamide Derivative from DFT Calculations.

| Property | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity |

| Dipole Moment | 3.5 D | Measure of molecular polarity |

Note: These are example values for a generic benzamide derivative and would need to be specifically calculated for this compound.

Prediction of Binding Affinities and Pharmacokinetic Parameters

Computational methods are increasingly used to predict the binding affinity of a ligand to its target and its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Binding Affinity Prediction: The binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a critical parameter in drug discovery. Computational methods to predict binding affinity range from scoring functions used in molecular docking to more rigorous but computationally expensive methods like free energy perturbation (FEP) and thermodynamic integration (TI), which are often performed in conjunction with MD simulations. For benzamide derivatives, computational models have been developed to predict their binding free energies to specific targets. researchgate.net

Pharmacokinetic Parameter Prediction: The "drug-likeness" of a compound is not solely determined by its binding affinity but also by its ADME properties. Various computational models, often based on machine learning algorithms like graph convolutional networks (GCN), are used to predict these properties from the molecular structure. nih.govnih.gov These models are trained on large datasets of compounds with experimentally determined pharmacokinetic parameters. For this compound, these models could predict parameters such as oral bioavailability, plasma protein binding, and metabolic stability.

Interactive Data Table: Predicted ADME Properties for a Small Molecule Amide.

| Parameter | Predicted Value | Desired Range for Oral Drugs |

| Molecular Weight | 192.26 g/mol | < 500 g/mol |

| LogP (Lipophilicity) | 2.1 | 1-3 |

| Hydrogen Bond Donors | 2 | < 5 |

| Hydrogen Bond Acceptors | 2 | < 10 |

| Oral Bioavailability | High | High |

Note: The values for this compound are based on general predictions for small molecules with similar characteristics.

Computational Studies on Reaction Mechanisms of this compound Synthesis

Computational chemistry, particularly DFT, can be employed to study the reaction mechanisms involved in the synthesis of this compound. A common route for the synthesis of amides is the reaction of a carboxylic acid (or its derivative, like an acyl chloride) with an amine.

Studies on the synthesis of benzamides have utilized theoretical calculations to elucidate the reaction mechanism, for example, in the Friedel-Crafts carboxamidation of arenes. nih.gov Such computational investigations can help in optimizing reaction conditions by identifying the rate-limiting step and understanding the role of catalysts.

A computational study on the synthesis of this compound would likely investigate the nucleophilic acyl substitution mechanism, detailing the formation of the tetrahedral intermediate and the subsequent elimination of the leaving group.

Metabolism and Pharmacokinetics of 3 Amino N Butylbenzamide Preclinical Focus

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles (excluding dosage)

In preclinical development, the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound like 3-amino-N-butylbenzamide would be characterized to understand its fate in a biological system. These studies are fundamental to establishing the pharmacokinetic properties of a new chemical entity.

Absorption: Initial assessment would involve determining the compound's ability to cross biological membranes. This is often first evaluated using in vitro models, such as Caco-2 cell permeability assays, to predict oral absorption.

Distribution: Following absorption, a compound's distribution throughout the body is investigated. This involves measuring its concentration in various tissues and fluids, such as blood, plasma, and major organs. Plasma protein binding is a critical parameter, as it influences the amount of free compound available to exert a pharmacological effect.

Metabolism: The metabolic stability of this compound would be assessed in vitro using liver microsomes or hepatocytes from different species (e.g., rat, dog, human) to predict its rate of metabolic clearance in the liver.

Excretion: Excretion studies would identify the primary routes by which the compound and its metabolites are eliminated from the body, typically via urine and feces.

Illustrative ADME Data for a Hypothetical Benzamide (B126) Derivative

| Parameter | Value | Method |

|---|---|---|

| Caco-2 Permeability (Papp A→B) | 15 x 10⁻⁶ cm/s | In vitro cell assay |

| Plasma Protein Binding (Human) | 85% | Equilibrium dialysis |

| Metabolic Stability (Human Liver Microsomes) | 30 min half-life | In vitro incubation |

| Primary Route of Excretion | Renal | Mass balance study in rats |

Metabolic Pathways and Metabolite Identification (e.g., cytochrome P450 interactions)

The biotransformation of this compound would be investigated to identify the metabolic pathways and the resulting metabolites. For many benzamide derivatives, metabolism is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver.

Common metabolic reactions for compounds with similar functional groups include:

Aromatic Hydroxylation: The addition of a hydroxyl group to the benzene (B151609) ring.

N-dealkylation: The removal of the butyl group from the amide nitrogen.

Oxidation of the Alkyl Chain: Hydroxylation at various positions on the N-butyl group.

Acetylation: The addition of an acetyl group to the primary amine, a common pathway for aminobenzamides.

To identify the specific CYP isozymes involved, studies would be conducted using a panel of recombinant human CYP enzymes. This helps to predict potential drug-drug interactions. For instance, if this compound is found to be a substrate for a specific CYP enzyme, co-administration with an inhibitor of that enzyme could lead to increased plasma concentrations of the parent compound.

Potential Metabolic Pathways for this compound

| Metabolic Reaction | Potential Metabolite | Enzyme Family |

|---|---|---|

| Aromatic Hydroxylation | 3-amino-N-butyl-hydroxybenzamide | Cytochrome P450 |

| N-dealkylation | 3-aminobenzamide (B1265367) | Cytochrome P450 |

Biodistribution Studies (e.g., using imaging techniques)

Preclinical biodistribution studies would aim to determine the tissue and organ localization of this compound over time. These studies are often conducted in animal models, such as mice or rats. A common technique involves radiolabeling the compound (e.g., with Carbon-14 or Iodine-125) and tracking its distribution using methods like whole-body autoradiography or by measuring radioactivity in dissected tissues at various time points.

For some benzamide analogs, particularly those developed as imaging agents, significant accumulation has been observed in specific tissues. For example, certain iodobenzamides have shown an affinity for melanin (B1238610) and accumulate in melanoma tumors. nih.gov In vivo biodistribution studies in mice bearing B16 melanoma showed that while these compounds accumulated in the tumor, high concentrations were also found in the liver and lungs, indicating some non-specific uptake. walshmedicalmedia.com

Illustrative Tissue Distribution Data for a Radiolabeled Benzamide Analog in Mice

| Tissue | Concentration (% of Injected Dose per Gram) |

|---|---|

| Blood | 1.5 |

| Liver | 12.0 |

| Kidney | 8.5 |

| Lung | 5.0 |

| Brain | 0.2 |

| Tumor | 10.0 |

Half-life and Clearance (excluding dosage)

The half-life (t½) and clearance (CL) are key pharmacokinetic parameters that describe the rate of elimination of a compound from the body. The half-life is the time required for the concentration of the compound in the plasma to decrease by half, while clearance is the volume of plasma cleared of the compound per unit of time.

These parameters would be determined from the plasma concentration-time profile of this compound following administration to preclinical species. Blood samples would be collected at multiple time points, and the concentration of the compound in plasma would be measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

Without specific experimental data for this compound, it is not possible to provide its half-life and clearance values. These parameters are influenced by the rates of metabolism and excretion.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-amino-N-butyl-hydroxybenzamide |

| 3-aminobenzamide |

| 3-acetamido-N-butylbenzamide |

Preclinical Toxicology and Safety Pharmacology of 3 Amino N Butylbenzamide

Potential for Drug-Drug InteractionsNo studies investigating the interaction of 3-amino-N-butylbenzamide with other drugs were found.

Therefore, this article cannot be generated as requested due to the lack of available scientific data.

Research Applications and Therapeutic Potential of 3 Amino N Butylbenzamide

Development of Novel Therapeutic Agents

The benzamide (B126) scaffold is a common feature in a variety of therapeutically active compounds. The introduction of an amino group at the 3-position and an N-butyl group can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its biological activity.

Anticancer Drug Development

While direct studies on the anticancer effects of 3-amino-N-butylbenzamide are limited, the broader class of benzamide derivatives has been investigated for potential use in oncology. For instance, research into related compounds, such as certain 3-aminobenzamide (B1265367) derivatives, has explored their role as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The inhibition of PARP can be a valuable strategy in cancer therapy, particularly in combination with DNA-damaging agents. However, specific data on the PARP inhibition activity of this compound is not currently available.

A study on 3,4,5-trihydroxy-N-alkyl-benzamide derivatives, which share the N-alkyl-benzamide substructure, investigated their anticancer effects on colon carcinoma cells. This research highlighted how the length and branching of the N-alkyl chain can influence cytotoxicity. researchgate.net

| Compound Derivative | Target Cell Line | IC50 Value (µM) |

| 3,4,5-trihydroxy-N-butyl-benzamide | HCT-116 | 3.56 |

| 3,4,5-trihydroxy-N-sec-butyl-benzamide | HCT-116 | 1.34 |

| 3,4,5-trihydroxy-N-tert-butyl-benzamide | HCT-116 | 0.16 |

| 3,4,5-trihydroxy-N-hexyl-benzamide | HCT-116 | 0.07 |

This data suggests that modifications to the N-alkyl group can significantly impact anticancer activity, providing a rationale for the investigation of this compound in this context.

Antimicrobial Drug Development

The potential of 3-aminobenzamide derivatives as antimicrobial agents has been explored. A patent application has described the use of certain 3-aminobenzamide derivatives as adjuvants for β-lactam antibiotics, with the aim of combating methicillin-resistant Staphylococcus aureus (MRSA) infections. google.com These derivatives were found to interact with the bacterial cell division protein FtsZ. While this indicates a potential mechanism for antimicrobial activity within this class of compounds, direct studies on the antimicrobial properties of this compound have not been identified.

Central Nervous System Disorder Treatments